molecular formula C21H14ClN3OS B12000327 2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide

2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide

Cat. No.: B12000327
M. Wt: 391.9 g/mol
InChI Key: ACASZNIEUNJABO-YDZHTSKRSA-N
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Description

2-(4-chlorophenyl)-N’-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a chlorophenyl group, and a thienylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide typically involves the condensation of 2-(4-chlorophenyl)-4-quinolinecarbohydrazide with 2-thiophenecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N’-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-Chlorophenyl)ethenyl]quinoline
  • 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
  • 2-[(4-Chlorophenyl)acetyl]benzoic Acid

Uniqueness

2-(4-chlorophenyl)-N’-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both a quinoline ring and a thienylmethylidene moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H14ClN3OS

Molecular Weight

391.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C21H14ClN3OS/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)24-20)21(26)25-23-13-16-4-3-11-27-16/h1-13H,(H,25,26)/b23-13+

InChI Key

ACASZNIEUNJABO-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=CC4=CC=CS4

Origin of Product

United States

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